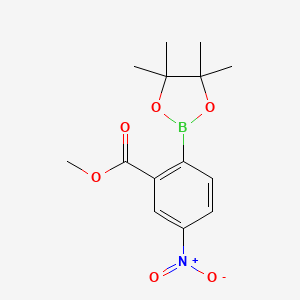

Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1393477-19-4) is a boronic ester derivative featuring a benzoate backbone substituted with a nitro group (-NO₂) at the 5-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 2-position (Figure 1). This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . Its molecular weight is 278.11 g/mol, with the formula C₁₄H₁₈BNO₆ .

Properties

IUPAC Name |

methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO6/c1-13(2)14(3,4)22-15(21-13)11-7-6-9(16(18)19)8-10(11)12(17)20-5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULTODKVHKCAZQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS: 1393477-19-4) is a compound of interest due to its potential biological activities. This article explores its biological activity through various studies and findings.

| Property | Value |

|---|---|

| Molecular Formula | C13H19BN2O4 |

| Molecular Weight | 278.12 g/mol |

| Appearance | Solid, off-white to light yellow |

| Purity | ≥98.0% (HPLC) |

The biological activity of this compound is primarily attributed to its ability to interact with cellular pathways involved in apoptosis and cell proliferation. Studies have indicated that compounds containing nitro groups can exhibit cytotoxic properties by inducing oxidative stress and apoptosis in cancer cells.

Antiproliferative Activity

Research has shown that derivatives of benzoate compounds can exhibit significant antiproliferative activity against various cancer cell lines. For instance:

- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).

- Findings : Compounds similar in structure have demonstrated IC50 values ranging from to , indicating potent growth inhibition.

In a comparative study involving similar nitro-substituted benzoate derivatives, it was noted that the introduction of the tetramethyl dioxaborolane moiety enhances the compound's ability to inhibit tubulin polymerization, a crucial process in cell division.

Case Studies

-

Study on Apoptosis Induction :

- Objective : To evaluate the apoptotic effects of this compound on A549 cells.

- Method : Cells were treated with varying concentrations (10 nM to 100 nM).

- Results : The compound induced significant caspase-3 activation (1.5 to 3-fold increase), suggesting a strong apoptotic effect.

-

Inhibition of Cell Proliferation :

- Objective : Assess the growth inhibition across multiple cancer cell lines.

- Method : MTT assay to determine cell viability post-treatment.

- Results : The compound showed over 70% growth inhibition in most tested lines with a remarkable GI50 value of .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents on the benzene ring, which critically influence reactivity, stability, and applications.

Table 1: Structural and Electronic Comparison of Selected Analogs

Key Observations :

- Electron-withdrawing groups (EWGs) : The nitro group in the target compound enhances electrophilicity, accelerating transmetallation in Suzuki reactions compared to methyl or hydrogen substituents .

- Functional group versatility: The cyano group in 1392814-34-4 allows post-coupling transformations (e.g., reduction to amines), whereas the nitro group in the target compound can be reduced to an amine (-NH₂) for further derivatization .

Key Findings :

- The target compound’s synthesis likely follows multi-step substitution, akin to ’s protocol for fluorinated analogs .

- High Z/E selectivity (95:5) in highlights the role of steric and electronic factors in boronate synthesis .

- Crystallographic data () and DFT studies aid in understanding boronate geometry and stability .

Physical and Chemical Properties

Table 3: Comparative Physicochemical Data

Insights :

- The nitro group’s polarity may reduce solubility in nonpolar solvents compared to methyl or methoxy analogs.

- Thermal stability varies: Methyl 3-substituted analogs melt at 95°C, while the target compound’s decomposition temperature is unreported .

Q & A

Q. What synthetic methodologies are commonly employed for preparing methyl 5-nitro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate?

The compound is typically synthesized via palladium-catalyzed cross-coupling or borylation reactions. A two-step approach is common: (1) introduction of the boronate ester via Miyaura borylation using bis(pinacolato)diboron ([Bpin]) and a Pd catalyst (e.g., Pd(dppf)Cl) , and (2) nitration at the para position using HNO/HSO. Reaction optimization includes solvent selection (DME/HO) and temperature control (80–100°C) .

Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?

Key techniques include:

- H/C NMR : To confirm boronate ester integration (e.g., 1.24 ppm for pinacol methyl groups) and nitro/benzoate substitution patterns .

- B NMR : A singlet near 29–30 ppm confirms the boronate ester .

- HRMS : Validates molecular weight (e.g., [M+H] at 383.1642 for analogous compounds) .

- X-ray crystallography : SHELX software is widely used for resolving crystal structures of boronate esters .

Q. What are the primary applications of this compound in organic synthesis?

It serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions to synthesize biaryls, leveraging the boronate ester’s reactivity with aryl halides . The nitro group can be further reduced to amines or converted into other functional groups (e.g., via catalytic hydrogenation) .

Advanced Research Questions

Q. How do competing side reactions (e.g., protodeboronation or nitro group reduction) impact synthetic yields, and how can they be mitigated?

Protodeboronation is minimized by using anhydrous solvents and inert atmospheres . The nitro group’s stability under cross-coupling conditions (e.g., basic pH in Suzuki reactions) requires careful pH control (<pH 9) to avoid reduction byproducts . Pre-screening catalysts (e.g., Pd(OAc) vs. PdCl) and ligands (e.g., SPhos vs. XPhos) can optimize selectivity .

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

Steric and electronic effects dominate:

Q. How does the nitro group influence the compound’s stability under varying reaction conditions?

The nitro group is sensitive to strong reducing agents (e.g., H/Pd-C) but stable in mild acidic/basic conditions. Thermal gravimetric analysis (TGA) shows decomposition >200°C, necessitating low-temperature storage . Computational studies (DFT) can predict nitro group reactivity in complex systems .

Methodological Considerations

Q. What purification techniques are optimal for isolating this compound?

- Column chromatography : Use silica gel with hexane/ethyl acetate (4:1 to 1:1) for boronate esters .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (>95%) .

- HPLC : For analytical purity, C18 columns with acetonitrile/water gradients resolve nitro-containing byproducts .

Q. How can computational modeling (e.g., DFT) guide the design of derivatives based on this compound?

DFT calculations predict:

- Electrophilicity : Nitro group’s electron-withdrawing effect enhances boronate reactivity.

- Transition-state geometries : Steric maps identify optimal coupling partners .

- Solubility parameters : COSMO-RS simulations optimize solvent selection for crystallization .

Troubleshooting Synthesis Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.